Trans vs. Cis Stereochemistry: Differential Activity Against Advanced Lewis Lung Carcinoma
In a direct head-to-head comparison within a single study, Montgomery et al. (1977) evaluated both cis-2-chlorocyclohexyl CENU and trans-2-chlorocyclohexyl CENU against advanced Lewis lung carcinoma (treatment on day 7 post-implant, single intraperitoneal injection) [1]. The trans isomer (CAS 13909-11-0) demonstrated activity against both advanced and early Lewis lung carcinoma, appearing in both Table I (Advanced) and Table III (Early) of the study. In contrast, the cis isomer (CAS 13909-12-1) showed substantially lower activity against advanced disease (ILS 31% at 40 mg/kg with 1/10 cures, versus trans isomer ILS 62% at 90 mg/kg with 1/10 cures) and was notably absent from the list of compounds active against early Lewis lung carcinoma [1]. In Table V of the same study, trans-2-chlorocyclohexyl CENU was rated '++' for advanced Lewis lung and '+++' for L1210 leukemia, whereas the study authors explicitly noted that cis-configured cyclohexyl nitrosoureas are typically inactive against advanced solid tumors [1].
| Evidence Dimension | Antitumor activity against advanced murine Lewis lung carcinoma (single-dose ip, day 7 post-implant) |
|---|---|
| Target Compound Data | trans-2-Chlorocyclohexyl CENU: dose 90 mg/kg, ILS 62%, complete tumor regressions 1/10; rated '++' (complete regressions but no cures) for advanced Lewis lung in Table V; active against early Lewis lung (Table III); rated '+++' (cures) for L1210 leukemia |
| Comparator Or Baseline | cis-2-Chlorocyclohexyl CENU (CAS 13909-12-1): dose 40 mg/kg, ILS 31%, complete regressions 1/10; absent from Table III (early Lewis lung active list); Lomustine (CCNU): dose 50 mg/kg, ILS 15%, cures 7/30 (23%), rated '++' advanced Lewis lung, '+++' L1210; MeCCNU: dose 32 mg/kg, ILS 146%, cures 9/10 (90%) |
| Quantified Difference | Trans isomer active against both early and advanced Lewis lung carcinoma; cis isomer shows lower activity against advanced disease (ILS 31% vs 62%) and is inactive against early disease. Trans isomer achieves L1210 cure-level activity ('+++') comparable to CCNU and MeCCNU, while showing distinct solid tumor activity profile from MeCCNU. |
| Conditions | BDF₁ mice bearing subcutaneously implanted Lewis lung carcinoma (~400 mg tumors at day 7 treatment); single ip injection; observation ≥80 days post-treatment; median survival of untreated controls 27 ± 7 days [1] |
Why This Matters
This direct cis-trans comparison establishes that the (E)-configuration (trans) is a non-negotiable structural determinant for solid tumor activity in 2-chlorocyclohexyl CENUs; procurement of the incorrect stereoisomer (CAS 13909-12-1) would yield a compound with predictably inferior solid tumor efficacy based on within-study quantitative evidence.
- [1] Montgomery JA, McCaleb GS, Johnston TP, Mayo JG, Laster WR Jr. Inhibition of Solid Tumors by Nitrosoureas. 1. Lewis Lung Carcinoma. Journal of Medicinal Chemistry. 1977;20(2):291-295. doi:10.1021/jm00251a001. View Source
